N,N'-Dimethyldithiooxamide (CAS 120-79-6) is a substituted dithiooxamide (rubeanic acid derivative) widely utilized as a bidentate S,S'- or S,N-chelating ligand in coordination chemistry, trace metal extraction, and advanced materials synthesis. Unlike generic thioamides, the N,N'-dimethyl substitution provides specific steric and electronic constraints that dictate predictable one-dimensional (1D) coordination geometries when reacted with transition metals such as copper, palladium, and zinc[1]. In industrial and laboratory procurement, this compound is prioritized as a volatile precursor for atomic and molecular layer deposition (ALD/MLD) of conductive coordination polymers, as well as a highly sensitive catalytic reagent for the spectrophotometric quantification of trace precious metals like rhenium [2].
Procuring unsubstituted dithiooxamide (rubeanic acid) as a lower-cost substitute for N,N'-dimethyldithiooxamide frequently results in process failure during thin-film deposition and polymer synthesis. Rubeanic acid possesses primary amine groups that engage in extensive intermolecular hydrogen bonding and uncontrolled 2D/3D cross-linking when coordinated with transition metals, yielding intractable, amorphous bulk networks[1]. In contrast, the secondary amines in N,N'-dimethyldithiooxamide restrict coordination to strictly one-dimensional (1D) linear chains and significantly lower the compound's sublimation temperature. This structural control is an absolute requirement for gas-phase manufacturing techniques like ALD/MLD, where the N,N'-dimethyl derivative cleanly vaporizes at 80 °C to form highly ordered, shapeable molecular wires that unsubstituted analogs cannot produce [1].
For vapor-phase deposition of coordination polymers, precursor volatility is a strict procurement filter. N,N'-dimethyldithiooxamide demonstrates excellent volatility and thermal stability, enabling its use as an organic precursor in high-vacuum ALD/MLD reactors at a mild source temperature of 80 °C [1]. When reacted sequentially with bis(dimethylamino-2-propoxy)copper(II), it yields highly uniform Cu-DMD thin films. In contrast, unsubstituted dithiooxamide is highly hydrogen-bonded and lacks the requisite volatility profile for low-temperature ALD without thermal degradation, making the dimethyl-substituted variant the exclusive choice for this semiconductor manufacturing workflow [1].
| Evidence Dimension | Deposition Source Temperature and Film Uniformity |
| Target Compound Data | Clean vaporization at 80 °C yielding ordered 1D Cu-DMD thin films |
| Comparator Or Baseline | Unsubstituted dithiooxamide (rubeanic acid) (Lacks sufficient low-temperature volatility due to primary amine H-bonding) |
| Quantified Difference | Enables ALD/MLD vacuum processing at 80 °C, whereas the unsubstituted analog is non-viable for this specific low-temperature vapor phase process |
| Conditions | High-vacuum pump-type ALD reactor (base pressure 10^-5 mbar) |
Ensures the compound can be successfully integrated into standard semiconductor and nanoelectronic thin-film manufacturing equipment without thermal decomposition.
The 1D coordination polymers formed by N,N'-dimethyldithiooxamide (such as Cu-DMD) exhibit remarkable electronic flexibility compared to standard bulk coordination networks. Upon mild thermal treatment in a hydrogen-containing atmosphere, the Cu-DMD films undergo reductive doping, triggering a semiconductor-to-metal transition[1]. This process increases the electrical conductivity of the material by 8 orders of magnitude, from an insulating baseline of 10^-10 S/cm up to 10^-2 S/cm [1]. Traditional amorphous bulk networks formed by generic dithiolenes or unsubstituted rubeanic acid typically resist such uniform, deep-penetrating reductive doping due to their lack of ordered 1D channels and intractable morphology.
| Evidence Dimension | Electrical Conductivity Tuning Range |
| Target Compound Data | 10^-10 S/cm to 10^-2 S/cm (8 orders of magnitude increase) |
| Comparator Or Baseline | Undoped Cu-DMD baseline (10^-10 S/cm) / Amorphous bulk networks (Untunable) |
| Quantified Difference | 8 orders of magnitude increase in conductivity upon H2 reductive doping |
| Conditions | Mild thermal treatment in H2/He atmosphere, thin-film state |
Proves the compound's value as a precursor for tunable molecular wires and active layers in nanoelectronic devices.
In analytical procurement, N,N'-dimethyldithiooxamide (DMDTO) is selected over standard colorimetric chelators for its role in catalytic spectrophotometry. The reduction of DMDTO by tin(II) in an alkaline medium is strongly catalyzed by Re(IV), yielding a blue-colored product with an absorbance maximum at 634 nm [1]. This catalytic amplification allows for a linear detection range of 2 to 15 ng/mL (ppb) for rhenium, enabling the quantification of ultra-trace Re in plant materials and molybdenite ores without the need for expensive ICP-OES instrumentation [1]. Standard direct-complexation reagents typically plateau at ppm-level sensitivities.
| Evidence Dimension | Linear Detection Range for Rhenium |
| Target Compound Data | 2 to 15 ng/mL (ppb) via catalytic reduction |
| Comparator Or Baseline | Standard colorimetric direct-complexation reagents (typically ppm-level sensitivity) |
| Quantified Difference | Achieves ppb-level trace detection (down to 2 ng/mL) without requiring mass spectrometry |
| Conditions | Alkaline medium, Sn(II) reductant, spectrophotometric measurement at 634 nm |
Provides a highly cost-effective, sensitive analytical method for trace precious metal quantification in mining and environmental samples.
Directly leveraging its low-temperature volatility and 1D structural direction, N,N'-dimethyldithiooxamide is the premier choice for synthesizing conductive metal-organic thin films via Atomic/Molecular Layer Deposition (ALD/MLD). It is specifically used to fabricate tunable molecular wires and semiconductor-to-metal transition layers for next-generation nanoscale electronics [1].
Driven by the ppb-level catalytic sensitivity outlined in Section 3, this compound is highly recommended for metallurgical and environmental testing laboratories. It serves as the primary reagent for quantifying trace rhenium in molybdenite ores, alloys, and phytomining plant extracts, offering a robust alternative to ICP-MS workflows [2].
Because the N,N'-dimethyl substitution prevents the intractable 2D/3D cross-linking seen with generic rubeanic acid, this compound is ideal for formulating shapeable, 1D-coordination polymer nanofibers. These fibers can be assembled into chemically resistant, high-surface-area metal-organic gels and aerogels for advanced catalysis and gas adsorption [1].
Irritant